Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide
Overview
Description
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide is a chemical compound with the molecular formula C10H16N4·2HBr It is a derivative of pyridazine and pyrrolidine, featuring a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide typically involves the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Pyrrolidine Derivatization: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Methylation: The compound is methylated using methyl iodide or a similar methylating agent.
Formation of the Dihydrobromide Salt: The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the pyridazine or pyrrolidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyridazine and pyrrolidine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide involves its interaction with specific molecular targets. The pyridazine and pyrrolidine rings can interact with enzymes or receptors, potentially modulating their activity. The methylamine group may also play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 3,6-dichloropyridazine share the pyridazine core but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine have a similar pyrrolidine ring but lack the pyridazine moiety.
Uniqueness
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide is unique due to its combination of pyridazine and pyrrolidine rings, along with the methylamine group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXKNZVRLJSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-41-5 | |
Record name | methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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